2,3,5-Trichloropyrido[3,4-b]pyrazine
Description
2,3,5-Trichloropyrido[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound featuring a fused pyridine-pyrazine core with three chlorine substituents at the 2, 3, and 5 positions. Pyrido[3,4-b]pyrazine derivatives are characterized by their electron-deficient nature, arising from the dual electron-withdrawing effects of the pyrazine ring and nitrogen atoms in the pyridine moiety .
Key properties inferred from related compounds:
- Electron-withdrawing capacity: Enhanced by chlorine substituents, which increase polarization and charge transfer efficiency in conjugated systems .
- Thermal stability: Chlorinated aromatic systems typically exhibit higher decomposition temperatures compared to non-halogenated analogs .
- Reactivity: Chlorine atoms enable further functionalization via cross-coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H2Cl3N3 |
|---|---|
Molecular Weight |
234.5 g/mol |
IUPAC Name |
2,3,5-trichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-4-3(1-2-11-5)12-6(9)7(10)13-4/h1-2H |
InChI Key |
UNLMNEIZTURROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic palladium (II) acetate as a transition metal source, Xantphos as a ligand, and sodium tert-butoxide as a base in toluene . Another approach involves the cyclization of pyrrole and pyrazine rings through cycloaddition and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridopyrazines .
Scientific Research Applications
2,3,5-Trichloropyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. the exact mechanisms and molecular targets are not fully understood and require further research .
Comparison with Similar Compounds
Pyrido[3,4-b]pyrazine Derivatives
Example Compounds :
- 8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine ():
- Halogenation at the 8-position facilitates Suzuki coupling and cyclization reactions.
- Phenyl groups at 2,3 positions enhance steric bulk, reducing sensitivity in energetic applications .
- Compared to 2,3,5-Trichloro derivative, bromine offers different electronic effects (less electronegative but polarizable).
- 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) (): Nitramino groups confer high detonation velocity (D: 8,921–9,413 m/s) but increase sensitivity. Chlorinated pyrido-pyrazines may achieve similar energy density with improved stability due to aromatic Cl substituents .
Electronic Properties: Pyrido[3,4-b]pyrazine derivatives exhibit stronger electron-withdrawing ability than quinoxaline or pyridine, making them ideal for low-bandgap polymers. Chlorination further reduces the LUMO level, enhancing charge transport in organic electronics .
Thieno[3,4-b]pyrazines
Example Compound: 2,3-Disubstituted thieno[3,4-b]pyrazine ():
- Replacing nitrogen with sulfur alters electronic properties: thieno[3,4-b]pyrazine (TP) is more electron-deficient than benzo[3,4-b]pyrazine (BP) .
- Alkyl chains (e.g., hexyl, decyl) improve solubility for solution-processed organic solar cells, a feature less common in chlorinated pyrido-pyrazines .
Comparison with 2,3,5-Trichloropyrido[3,4-b]pyrazine :
Quinoxaline and Pyridine Analogs
Quinoxaline ():
Pyridine Derivatives :
Furazano-Pyrazine Energetic Materials
Example: 4,8-Dihydrodifurazano[3,4-b,e]pyrazine (DFP) ():
Chlorinated Pyrido-Pyrazines in Energetics :
- Thermal stability likely exceeds nitro derivatives (e.g., TNT decomposition ~240°C vs. >300°C for chlorinated aromatics) .
Data Tables
Table 1: Electronic and Physical Properties of Selected Compounds
| Compound | Structure | Bandgap (eV) | Density (g/cm³) | Key Application |
|---|---|---|---|---|
| This compound | Chlorinated pyrido-pyrazine | ~1.3–1.5* | ~1.8–2.0* | Conductive polymers |
| Thieno[3,4-b]pyrazine (TP) | S-heterocycle | 1.5–2.0 | 1.4–1.6 | Organic photovoltaics |
| Quinoxaline | Bicyclic N-heterocycle | 2.5–3.0 | 1.2–1.3 | Pharmaceuticals |
| 4,8-Dinitraminodifurazano[3,4-b,e]pyrazine | Furazan-pyrazine | N/A | 1.85 | Energetic materials |
Table 2: Reactivity and Stability Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
